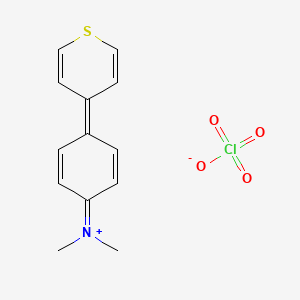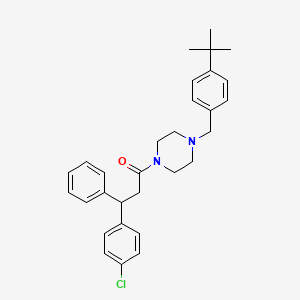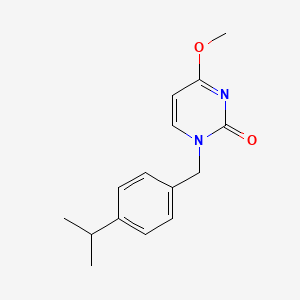
4-Amino-2,5-dimethoxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5-dimethoxyazobenzene is an organic compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is part of the azobenzene family, known for their vibrant colors and photoswitchable properties. The molecular formula of this compound is C14H15N3O2, and it has a molecular weight of 257.29 g/mol .
Métodos De Preparación
The synthesis of 4-Amino-2,5-dimethoxyazobenzene typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with an appropriate aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
4-Amino-2,5-dimethoxyazobenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the azo group to an amine group, often using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups depending on the reagents and conditions used.
Common reagents include molecular iodine for oxidation and sodium dithionite for reduction. Major products formed from these reactions include azoxy compounds and substituted aromatic derivatives .
Aplicaciones Científicas De Investigación
4-Amino-2,5-dimethoxyazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies involving light-induced isomerization.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled isomerization.
Mecanismo De Acción
The primary mechanism of action for 4-Amino-2,5-dimethoxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution within the molecule, altering its chemical properties and interactions with other molecules. This property is exploited in various applications, from chemical sensing to the development of light-responsive materials .
Comparación Con Compuestos Similares
4-Amino-2,5-dimethoxyazobenzene can be compared with other azobenzene derivatives such as:
4,4’-Dimethoxyazobenzene: Similar in structure but lacks the amino group, affecting its reactivity and applications.
4,4’-Dimethylazobenzene: Known for its use as a chemical actinometer due to its efficient E/Z isomerization.
4-Amino-4’-cyanoazobenzene: Studied for its potential in chiroptical switches.
The uniqueness of this compound lies in its combination of amino and methoxy groups, which enhance its photoswitchable properties and expand its range of applications.
Propiedades
Número CAS |
6300-63-6 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-12(14(19-2)8-11(13)15)17-16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
Clave InChI |
WAMNCBOYTXKHGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)

![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)



